molecular formula C17H19NO3 B5747268 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No. B5747268
M. Wt: 285.34 g/mol
InChI Key: HEUAIXNLZGIBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline. Since then, it has been extensively researched for its potential applications in various fields, including scientific research.

Mechanism of Action

3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including fatty acid oxidation and glucose metabolism. By activating this receptor, 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 can increase the expression of genes involved in these processes, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved metabolic function. It can also increase the expression of genes involved in muscle growth and repair, leading to increased muscle mass and improved muscle function. Additionally, it can increase the expression of genes involved in the regulation of inflammation, leading to reduced inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 in lab experiments is its ability to activate the PPARδ receptor, which is involved in the regulation of various metabolic processes. This makes it a useful tool for studying the effects of these processes on cellular and physiological function. However, one limitation of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is its potential applications in the field of exercise physiology, where it may be useful for improving endurance and muscle metabolism. Additionally, further research is needed to better understand the potential off-target effects of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 and to develop more specific PPARδ agonists with fewer side effects.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 involves several steps. The first step is the preparation of 2-(4-methylphenoxy)ethylamine, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the final product can be as high as 99%.

Scientific Research Applications

3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of exercise physiology, where it has been shown to increase endurance and improve muscle metabolism. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-6-8-15(9-7-13)21-11-10-18-17(19)14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUAIXNLZGIBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.